molecular formula C9H9ClN2O2 B2940179 2-Chloro-N-(2,3-dihydrofuro[2,3-b]pyridin-3-yl)acetamide CAS No. 2411265-23-9

2-Chloro-N-(2,3-dihydrofuro[2,3-b]pyridin-3-yl)acetamide

Cat. No.: B2940179
CAS No.: 2411265-23-9
M. Wt: 212.63
InChI Key: QOMOWCGTLFANRO-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,3-dihydrofuro[2,3-b]pyridin-3-yl)acetamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a fused furo-pyridine ring system, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,3-dihydrofuro[2,3-b]pyridin-3-yl)acetamide typically involves the reaction of 2-chloropyridine derivatives with acetamide under specific conditions. One common method includes the use of sodium borohydride as a reducing agent, which facilitates the formation of the dihydrofuro-pyridine ring system . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,3-dihydrofuro[2,3-b]pyridin-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-Chloro-N-(2,3-dihydrofuro[2,3-b]pyridin-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,3-dihydrofuro[2,3-b]pyridin-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it may act as an agonist at nicotinic receptors, modulating neurotransmitter release and neuronal activity . The compound’s structure allows it to fit into the receptor binding site, triggering a biological response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Chloro-N-(2,3-dihydrofuro[2,3-b]pyridin-3-yl)acetamide apart is its fused furo-pyridine ring system, which imparts unique chemical and biological properties. This structure is not commonly found in other similar compounds, making it a valuable target for research and development.

Properties

IUPAC Name

2-chloro-N-(2,3-dihydrofuro[2,3-b]pyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c10-4-8(13)12-7-5-14-9-6(7)2-1-3-11-9/h1-3,7H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMOWCGTLFANRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)N=CC=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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